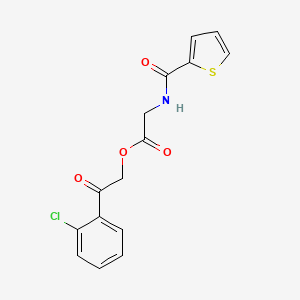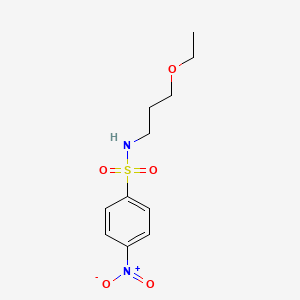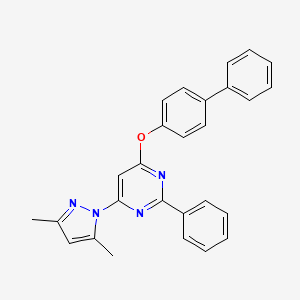![molecular formula C16H16Cl2N2O2 B4706528 2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide](/img/structure/B4706528.png)
2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-[1-(4-pyridinyl)ethyl]propanamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA belongs to the class of herbicides, which are chemicals used to control and eliminate unwanted plants. However, recent research has shown that DPA has several other applications, including in the field of scientific research.
Mechanism of Action
The mechanism of action of DPA is not fully understood. However, it is believed that DPA inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of fatty acids, which is essential for the growth and survival of cancer cells. Additionally, DPA has been shown to activate AMP-activated protein kinase (AMPK), which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
DPA has several biochemical and physiological effects, including the inhibition of fatty acid biosynthesis and the activation of AMPK. Additionally, DPA has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. DPA also has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPA in lab experiments is its potential as a cancer therapy. DPA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, DPA has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
One of the main limitations of using DPA in lab experiments is its potential toxicity. DPA has been shown to be toxic to some cell lines, and further research is needed to determine its safety and efficacy for use in humans.
Future Directions
There are several future directions for research on DPA. One potential direction is to investigate the potential of DPA as a cancer therapy. Further studies are needed to determine the safety and efficacy of DPA for use in humans. Additionally, further research is needed to determine the mechanism of action of DPA and its potential applications in other fields, such as the treatment of inflammatory diseases.
Scientific Research Applications
DPA has several potential applications in scientific research. One of the most significant applications of DPA is in the field of cancer research. Recent studies have shown that DPA can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, DPA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-pyridin-4-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-10(12-5-7-19-8-6-12)20-16(21)11(2)22-15-4-3-13(17)9-14(15)18/h3-11H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRLGLCWYFHJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-methoxyphenoxy)butanoyl]morpholine](/img/structure/B4706448.png)
![1-[(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B4706456.png)
![1-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-4-piperidinecarboxamide](/img/structure/B4706464.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4706475.png)
![1-(3-chlorophenyl)-4-[(4-nitrophenoxy)acetyl]piperazine](/img/structure/B4706497.png)

![5-tert-butyl-3-phenyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4706499.png)
![2-[(1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B4706503.png)
![N-(2-bromophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B4706505.png)

![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4706519.png)
![2-({4-allyl-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4706547.png)
![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4706555.png)
